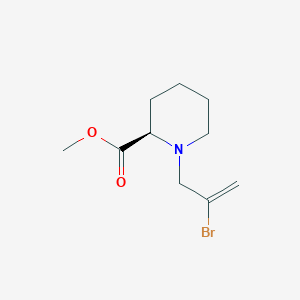

methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate

Descripción general

Descripción

Methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a bromopropenyl group and a methyl ester functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Bromopropenyl Group: The bromopropenyl group can be introduced via a halogenation reaction using reagents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromoallyl Group

The allylic bromide moiety undergoes nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1) reactions, depending on reaction conditions:

-

Mechanism : The bromine atom acts as a leaving group, with nucleophilic attack occurring at the allylic carbon. Steric effects from the piperidine ring influence reaction rates.

Oxidation Reactions

The ester and allyl groups are susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Application Notes |

|---|---|---|---|

| KMnO<sub>4</sub> | Acidic aqueous | Carboxylic acid derivative | Overoxidation risks require controlled conditions |

| O<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, -78°C | Ozonide followed by reductive workup | Generates aldehydes/ketones |

| mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | Epoxidation of the allyl double bond | Stereoselectivity observed |

-

Key Insight : The (2R) configuration of the piperidine ring directs stereochemical outcomes in epoxidation.

Alkylation and Acylation at the Piperidine Nitrogen

The tertiary nitrogen in the piperidine ring undergoes alkylation or acylation:

-

Mechanistic Note : Alkylation typically proceeds via an S<sub>N</sub>2 pathway, while acylation involves nucleophilic attack on the carbonyl carbon .

Elimination Reactions

Under basic conditions, the compound can undergo dehydrohalogenation:

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| DBU | DMF | 80°C | Conjugated diene derivative |

| NaH | THF | Reflux | Allylic ether intermediate |

-

Application : Elimination products serve as dienes in Diels-Alder reactions.

Cycloaddition and Cross-Coupling Reactions

The bromoallyl group participates in transition-metal-catalyzed reactions:

| Reaction Type | Catalyst | Conditions | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | DME/H<sub>2</sub>O, 80°C | Biaryl-functionalized piperidine |

| Heck reaction | Pd(OAc)<sub>2</sub> | DMF, 100°C | Alkenyl-substituted derivative |

-

Key Consideration : The bromine atom’s position enhances regioselectivity in cross-coupling.

Biological Activity and Pharmacological Relevance

While direct biological data for this compound is limited, its structural analogs exhibit:

Stability and Handling

This compound’s versatility in substitution, oxidation, and coupling reactions makes it a strategic intermediate in drug discovery and materials science. Further studies optimizing catalytic systems (e.g., Cu/I<sub>2</sub>-mediated coupling ) could expand its synthetic utility.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutic agents. Research indicates that derivatives of piperidine compounds can exhibit significant pharmacological effects, including analgesic and anti-inflammatory properties .

Potential Therapeutic Uses:

- Pain Management: Compounds with similar structures have been studied for their analgesic properties.

- Antidepressants: Piperidine derivatives are known to influence neurotransmitter systems, potentially aiding in depression treatment.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including substitution and elimination reactions, makes it valuable in constructing diverse organic compounds.

Key Reactions:

- Nucleophilic Substitution: Can be used to introduce different functional groups.

- Elimination Reactions: Under strong basic conditions, it can lead to the formation of alkenes.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

Mecanismo De Acción

The mechanism of action of methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The bromopropenyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of pharmacological effects.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl (2R)-1-(2-chloroprop-2-en-1-yl)piperidine-2-carboxylate

- Methyl (2R)-1-(2-iodoprop-2-en-1-yl)piperidine-2-carboxylate

- Methyl (2R)-1-(2-fluoroprop-2-en-1-yl)piperidine-2-carboxylate

Uniqueness

Methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific chemical reactions that are not feasible with other halogens, making this compound valuable for targeted applications.

Actividad Biológica

Methyl (2R)-1-(2-bromoprop-2-en-1-yl)piperidine-2-carboxylate is a synthetic compound belonging to the class of piperidine derivatives. Its chemical structure features a piperidine ring with a carboxylate group and a brominated allyl moiety, which enhances its biological activity and potential applications in medicinal chemistry.

- Molecular Formula: C₁₀H₁₆BrN₂O₂

- Molecular Weight: 262.14 g/mol

- CAS Number: 1568079-65-1

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Bromopropenyl Group: Achieved via halogenation reactions using reagents like N-bromosuccinimide (NBS).

- Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst.

These synthetic routes can be optimized for yield and purity, often employing chromatographic purification techniques.

This compound exhibits its biological activity through interactions with specific molecular targets. The bromopropenyl group allows for nucleophilic substitution reactions, leading to covalent bonding with target proteins or enzymes, potentially modulating various biological pathways.

Pharmacological Potential

Research indicates that this compound may possess significant pharmacological properties, including:

- Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines, particularly those with mutations in BRCA genes.

| Biological Activity | Observations |

|---|---|

| Anticancer | Inhibits proliferation in BRCA-deficient cancer cells |

| Enzyme Inhibition | Possible inhibition of poly(ADP-ribose) polymerase (PARP) |

Case Studies and Research Findings

- Antiproliferative Effects: Studies have shown that derivatives similar to this compound exhibit antiproliferative effects against various cancer cell lines, indicating a potential role as an anticancer agent. For instance, compounds targeting PARP enzymes have demonstrated IC50 values in the nanomolar range against cancer cells .

- Selectivity and Efficacy: Research has focused on optimizing these compounds for selectivity towards cancer cells while minimizing toxicity to normal cells. The development of more potent derivatives has been reported, enhancing their therapeutic index .

- Metabolic Stability: Investigations into the metabolic pathways of similar piperidine derivatives have highlighted concerns regarding oxidative metabolism by cytochrome P450 enzymes, suggesting the need for further optimization to improve pharmacokinetic properties .

Propiedades

IUPAC Name |

methyl (2R)-1-(2-bromoprop-2-enyl)piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO2/c1-8(11)7-12-6-4-3-5-9(12)10(13)14-2/h9H,1,3-7H2,2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNNGTDPAAXAOJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCCN1CC(=C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.